2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

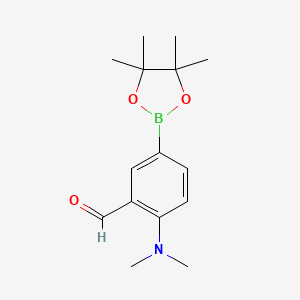

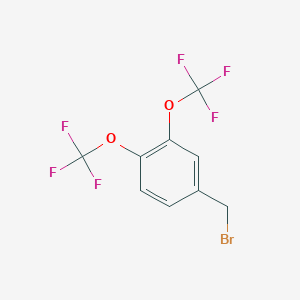

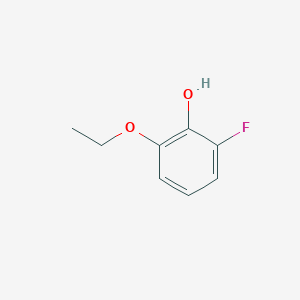

“2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2088001-26-5 . It has a molecular weight of 334.24 . The IUPAC name for this compound is 1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-4-methylpiperazine .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C18H28BFN2O2 . It contains a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a methylpiperazine group .Scientific Research Applications

Organoboron Compounds as Fluoride Ion Receptors

Organoboron compounds, including those similar in structure to the specified compound, have been utilized as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit enhanced selectivity towards fluoride ions, making them applicable in sensors and analytical chemistry. The behavior of such boronic acids in acidic conditions and their complexation with fluoride ions highlight their potential in developing sensitive detection methods for fluoride in various samples (Jańczyk et al., 2012).

Advanced Polymer Synthesis

Poly(ester-amide)s incorporating phenylboronic acid esters, through Passerini multicomponent polymerization, demonstrate controlled degradability in response to hydrogen peroxide (H2O2). These polymers, with integrated H2O2-cleavable boronic ester linkages, offer potential in creating responsive materials for biomedical applications, including drug delivery systems that release their payload in response to specific oxidative environments (Cui et al., 2017).

Synthetic Applications

The compound's structure is conducive to transformations involving C-F bond activation and transmetalation, facilitating the synthesis of arylboronic acid pinacol esters from fluoroarenes. This capability is critical for developing novel synthetic pathways in organic chemistry, offering efficient routes to boronate esters from variously fluorinated arenes, which are valuable intermediates for further chemical transformations (Zhou et al., 2016).

Hydrolysis Studies

Understanding the stability of phenylboronic pinacol esters in aqueous environments, including those at physiological pH, is crucial for their application in drug development and delivery systems. Research into the susceptibility of these compounds to hydrolysis reveals significant insights into their potential pharmacological applications, emphasizing the need for careful consideration of their stability in biological contexts (Achilli et al., 2013).

Fluorescent Sensor Development

The exploration of organoboron compounds, including phenylboronic acid pinacol esters, in the development of fluorescent sensors demonstrates their utility in detecting trace amounts of water. Such applications are vital in fields requiring precise moisture measurement and control, showcasing the compound's versatility beyond traditional synthetic chemistry applications (Miho et al., 2021).

properties

IUPAC Name |

1-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BFN2O2/c1-17(2)18(3,4)24-19(23-17)15-7-6-14(12-16(15)20)13-22-10-8-21(5)9-11-22/h6-7,12H,8-11,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIZWYFZWUCGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCN(CC3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)

![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)

![4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6343047.png)

![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine](/img/structure/B6343065.png)